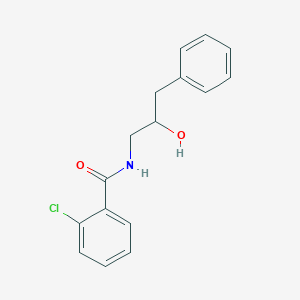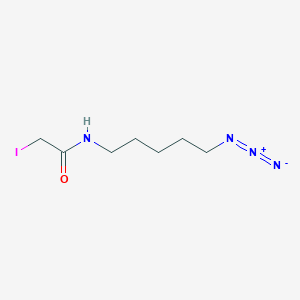
N-(5-Azidopentyl)-2-iodoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Azidopentyl)-2-iodoacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity It consists of an azide group, a pentyl chain, and an iodoacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Azidopentyl)-2-iodoacetamide typically involves a multi-step process. One common method starts with the preparation of 5-azidopentylamine, which is then reacted with 2-iodoacetyl chloride to form the desired product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the azide group, which can be potentially explosive.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Azidopentyl)-2-iodoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodoacetamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Click Chemistry:
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like thiols, amines, and alcohols. The reaction typically occurs under mild conditions with the use of a base.
Click Chemistry: Copper(I) catalysts such as copper(I) iodide are used, often in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA).
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted acetamides.
Click Chemistry: The major products are 1,2,3-triazoles.
Reduction: The primary product is the corresponding amine.
Applications De Recherche Scientifique
N-(5-Azidopentyl)-2-iodoacetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of triazoles via click chemistry.
Biology: The compound can be used to label biomolecules through click chemistry, facilitating the study of biological processes.
Industry: It can be used in the synthesis of advanced materials, such as polymers with specific functional groups.
Mécanisme D'action
The mechanism of action of N-(5-Azidopentyl)-2-iodoacetamide largely depends on the specific application. In click chemistry, the azide group reacts with alkynes to form triazoles, a process that is highly efficient and selective. The iodoacetamide moiety can react with nucleophiles, allowing for the modification of biomolecules or other substrates. The molecular targets and pathways involved vary based on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Azidopentyl)acetamide: Lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.
2-Iodoacetamide: Lacks the azide group, limiting its use in click chemistry.
N-(5-Azidopentyl)-4-methyl-4-vinylazetidin-2-one: Contains a different functional group, leading to different reactivity and applications.
Uniqueness
N-(5-Azidopentyl)-2-iodoacetamide is unique due to the presence of both an azide group and an iodoacetamide moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-(5-azidopentyl)-2-iodoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IN4O/c8-6-7(13)10-4-2-1-3-5-11-12-9/h1-6H2,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIYTIHWMVDFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)CI)CCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
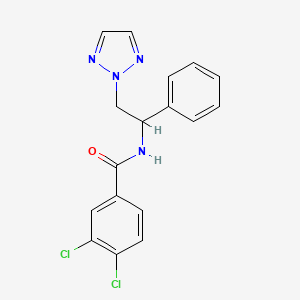
![Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate](/img/structure/B2730657.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide](/img/structure/B2730658.png)
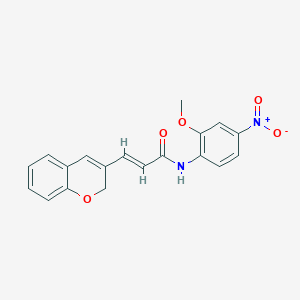
![N-(3-{4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidine-1-carbonyl}phenyl)acetamide](/img/structure/B2730662.png)
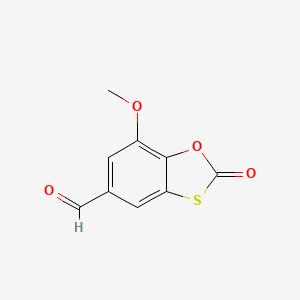
![Tert-butyl [(2-aminophenyl)sulfonyl]acetate](/img/structure/B2730667.png)

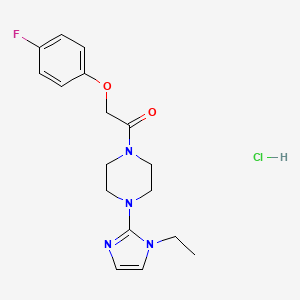
![1-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]-N-(3,4-dichlorophenyl)piperidine-2-carboxamide](/img/structure/B2730672.png)

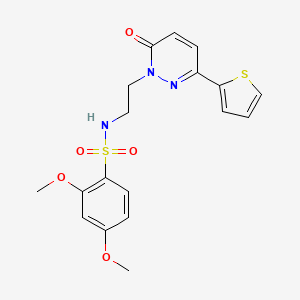
![1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730678.png)
